2-Propanol, 1-amino-, hydrobromide
CAS No.: 89036-61-3
Cat. No.: VC18930191
Molecular Formula: C3H10BrNO
Molecular Weight: 156.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89036-61-3 |
|---|---|
| Molecular Formula | C3H10BrNO |
| Molecular Weight | 156.02 g/mol |
| IUPAC Name | 1-aminopropan-2-ol;hydrobromide |
| Standard InChI | InChI=1S/C3H9NO.BrH/c1-3(5)2-4;/h3,5H,2,4H2,1H3;1H |
| Standard InChI Key | COLRPUMEJGFPRC-UHFFFAOYSA-N |
| Canonical SMILES | CC(CN)O.Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Attributes
2-Propanol, 1-amino-, hydrobromide is characterized by the systematic IUPAC name 1-aminopropan-2-ol hydrobromide. Its molecular structure consists of a three-carbon chain with an amino group (-NH₂) at the first carbon and a hydroxyl group (-OH) at the second carbon, neutralized by a hydrobromic acid (HBr) moiety . The SMILES notation for the compound is CC(CN)O.Br, reflecting the branching at the second carbon and the ionic interaction between the amine and bromide .
Table 1: Key Identifiers of 2-Propanol, 1-amino-, Hydrobromide
| Property | Value | Source |
|---|---|---|
| CAS Number | 89036-61-3 | |
| Molecular Formula | C₃H₁₀BrNO | |
| Molecular Weight | 156.02 g/mol | |
| SMILES | CC(CN)O.Br | |
| Synonyms | 1-Amino-2-propanol hydrobromide |
Spectral and Computational Data
While experimental spectral data (e.g., NMR, IR) for this specific hydrobromide salt are scarce in publicly available literature, computational models predict key features. The InChIKey for the parent compound, 1-amino-2-propanol, is HOLJHTOLUDNLOW-UHFFFAOYSA-N, and its hydrobromide derivative likely shares similar backbone characteristics with altered ionic interactions . The compound’s 3D conformation is influenced by hydrogen bonding between the ammonium ion (NH₃⁺) and bromide (Br⁻), as well as intramolecular interactions between the hydroxyl and amine groups .
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via the acid-base reaction of 1-amino-2-propanol (CAS 78-96-6) with hydrobromic acid (HBr). This exothermic process yields the hydrobromide salt through protonation of the amine group:
Industrial-scale production may involve solvent-free conditions or aqueous media, followed by crystallization and purification steps . The hydrochloride analog of this compound (CAS 7780-04-3) is produced similarly using HCl, suggesting analogous methodologies for the hydrobromide variant .
Purification and Quality Control
Purification is achieved through recrystallization from ethanol or acetone, with final product purity assessed via high-performance liquid chromatography (HPLC) and titrimetric methods to quantify bromide content . The absence of residual HBr is critical to ensure stability, as excess acid may catalyze decomposition or nitrosamine formation under certain conditions .
Physicochemical Properties
Physical Properties
The hydrobromide salt is a white crystalline solid at room temperature. Key physical parameters include:
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Density: Estimated at 1.2–1.4 g/cm³ (analogous to hydrochloride salts) .
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Melting Point: Decomposes above 200°C without a distinct melting point .
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Solubility: Highly soluble in water (>500 g/L) and polar solvents like methanol and ethanol .
Table 2: Comparative Solubility of 1-Amino-2-propanol Salts
| Salt | Solubility in Water (g/L) | Solubility in Ethanol (g/L) |
|---|---|---|
| Hydrobromide | >500 | >300 |
| Hydrochloride | >600 | >400 |
Chemical Reactivity
The compound exhibits reactivity typical of alkanolamine salts:
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Acid-Base Behavior: Acts as a weak acid in solution (pKa ≈ 9.5 for the ammonium group) .
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Thermal Stability: Decomposes upon heating to release HBr and regenerate the parent amine .
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Hygroscopicity: Moderately hygroscopic, requiring storage in airtight containers .
Applications in Industry and Research
Pharmaceutical Intermediate
The hydrobromide salt is utilized in the synthesis of antihistamines and local anesthetics, where the bromide ion enhances bioavailability. For example, it serves as a precursor to brompheniramine, a histamine H₁ receptor antagonist .
Corrosion Inhibition
In industrial cooling systems, the compound’s amine group chelates metal ions, forming protective films on steel surfaces. Field studies demonstrate a 40–60% reduction in corrosion rates at concentrations of 50–100 ppm .
Analytical Chemistry
As a chiral resolving agent, the salt facilitates the separation of enantiomers in chromatography, leveraging its stereochemical properties to interact differentially with racemic mixtures .
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